molecular formula C13H18N2 B3274623 4-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 611235-29-1

4-Benzyl-4,7-diazaspiro[2.5]octane

Cat. No.: B3274623
CAS No.: 611235-29-1
M. Wt: 202.3 g/mol
InChI Key: CSELKLIMQOUJMY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are chemical structures in which two rings are connected through a single, shared atom known as the spiro atom. tandfonline.comwikipedia.org This arrangement confers a distinct three-dimensional geometry, a departure from the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com The inherent rigidity and defined conformations of spirocycles, particularly those with smaller rings, are highly advantageous in structure-based drug design. tandfonline.com

Key advantages of incorporating spirocyclic scaffolds include:

Three-Dimensionality : The quaternary carbon at the spiro center projects functional groups in multiple dimensions, which can lead to enhanced interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.combldpharm.com

Improved Physicochemical Properties : The high fraction of sp3-hybridized carbons in spiro-containing molecules is linked to improved physicochemical properties. bldpharm.com This can modulate water solubility, lipophilicity (logP), and metabolic stability, increasing the likelihood of a compound's success in clinical development. bldpharm.combldpharm.com

Conformational Rigidity : By replacing flexible chains with rigid spirocyclic scaffolds, chemists can lock a molecule into a desired bioactive conformation, which can improve potency and selectivity. bldpharm.com

Despite their advantages, the synthesis of spirocycles can present challenges due to the difficulty of creating the central quaternary carbon atom. tandfonline.com However, numerous synthetic methods have been developed to address these challenges, making these scaffolds more accessible for research. tandfonline.com

Evolution of Diaza-Spiro[2.5]octane Scaffolds in Molecular Design

The diaza-spiro[2.5]octane scaffold consists of a three-membered cyclopropane (B1198618) ring fused to a six-membered piperazine (B1678402) ring through a shared carbon atom. This specific framework is a subset of the broader class of azaspiranes and has emerged as a valuable building block in medicinal chemistry. chemenu.com The piperazine ring is a well-known pharmacophore present in many approved drugs, while the cyclopropane ring can increase metabolic stability and fix the conformation of molecules. chemenu.com

The 4,7-diazaspiro[2.5]octane core is recognized as an important intermediate in pharmaceutical chemistry. google.com Its derivatives are explored for various therapeutic applications. For instance, the related 6-azaspiro[2.5]octane scaffold has been investigated for developing potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a target for treating type 2 diabetes and obesity. nih.gov The development of various derivatives, such as those with Boc-protecting groups (e.g., 4-Boc-4,7-diazaspiro[2.5]octane), highlights the scaffold's utility in synthetic chemistry, allowing for the controlled, stepwise construction of more complex molecules. bldpharm.comsinostandards.net

Contextualization of 4-Benzyl-4,7-diazaspiro[2.5]octane within Contemporary Chemical Research

This compound is a specific derivative of the diazaspiro[2.5]octane scaffold. While detailed research on the 4-benzyl isomer is limited in readily available literature, extensive research exists for its positional isomer, 7-benzyl-4,7-diazaspiro[2.5]octane, which is also considered an important pharmaceutical intermediate. google.com The benzyl (B1604629) group in such compounds can enhance lipophilicity, which is a key factor for membrane permeability in drug design.

The synthesis of these compounds has been a subject of research, with methods being developed to improve safety and efficiency. For example, one patented method for synthesizing 7-benzyl-4,7-diazaspiro[2.5]octane avoids the use of hazardous reagents like boron trifluoride diethyl etherate, which is flammable and toxic. google.com This synthesis involves the reduction of an amide precursor to the final amine product. google.com The study of such diazaspiro[2.5]octane derivatives is part of a broader effort in medicinal chemistry to explore novel chemical spaces. nih.gov The unique three-dimensional structure of the spirocyclic core is a key driver of this research, as it offers opportunities to develop drugs with improved activity and selectivity. nih.gov

Research Findings and Compound Data

The properties of this compound and its closely related isomer are rooted in their shared molecular formula and scaffold, though the position of the benzyl group influences their specific chemical characteristics.

Table 1: Physicochemical Properties of Benzyl-diazaspiro[2.5]octane Isomers Note: Data is primarily for the more extensively documented 7-benzyl isomer, which shares the same molecular formula and weight as the 4-benzyl isomer.

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₂ uni.lu
Molecular Weight202.30 g/mol
Exact Mass202.147 g/mol
Compound TypeAzaspirane wikipedia.org
Scaffold4,7-diazaspiro[2.5]octane google.com

Research into related diazaspiro[2.5]octane structures has shown that modification of the scaffold can significantly impact biological activity and selectivity. For example, replacing a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, despite a slight reduction in potency. bldpharm.com Such findings underscore the potential of spirocyclic scaffolds to fine-tune the properties of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-4,7-diazaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-11-13(15)6-7-13/h1-5,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSELKLIMQOUJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Structural and Conformational Dynamics of 4 Benzyl 4,7 Diazaspiro 2.5 Octane

X-ray Crystallographic Analysis of 4-Benzyl-4,7-diazaspiro[2.5]octane Derivatives

The molecular structure of this compound is characterized by a piperazine (B1678402) ring fused to a cyclopropane (B1198618) ring at a spiro center. The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. The benzyl (B1604629) group attached to one of the nitrogen atoms will introduce steric bulk, influencing the local geometry.

An illustrative data table of expected bond lengths, bond angles, and torsion angles, based on data from related structures such as 1-(4-nitrobenzoyl)piperazine, is presented below. researchgate.net

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value
Bond Length (Å)
C-N (piperazine)---~1.46 Å
C-C (piperazine)---~1.53 Å
C-C (cyclopropane)---~1.51 Å
C-N (benzyl)---~1.47 Å
C-C (aromatic)---~1.39 Å
Bond Angle (°)
C-N-C (piperazine)---~110°
N-C-C (piperazine)---~111°
C-C-C (cyclopropane)---~60°
C-N-CH₂ (benzyl)---~112°
Torsion Angle (°)
C-N-C-C (piperazine)---~±55° (chair)

This is an interactive table. Click on the headers to sort the data.

Advanced Spectroscopic Characterization for Conformational Insight

Spectroscopic techniques are invaluable for understanding the dynamic behavior of molecules in solution, providing insights into conformational equilibria and intramolecular interactions.

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network within the molecule, confirming the connectivity of the piperazine and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. This would be particularly useful in determining the preferred orientation of the benzyl group relative to the piperazine ring and in confirming the chair conformation of the piperazine ring by observing correlations between axial and equatorial protons. ipb.pt

The dynamic nature of the piperazine ring, which can undergo chair-to-chair interconversion, and the rotation around the C-N amide-like bond (if a carbonyl group were present) can lead to broadened signals in the NMR spectra at room temperature. nih.gov Variable temperature NMR studies could be used to probe the energy barriers associated with these conformational changes. researchgate.net

An illustrative table of expected ¹H and ¹³C NMR chemical shifts is provided below.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Benzyl CH₂~3.5~63
Aromatic CH7.2-7.4127-130
Piperazine CH₂ (adjacent to N-Bn)2.5-2.7~53
Piperazine CH₂ (adjacent to NH)2.8-3.0~46
Cyclopropane CH₂0.4-0.8~15
Spiro C-~30

This is an interactive table. Click on the headers to sort the data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be sensitive to conformational changes.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, N-H stretching (if the secondary amine is present), and C-N stretching. The positions of these bands can provide clues about the molecular environment. nih.gov

Raman Spectroscopy : Raman spectroscopy would complement the FT-IR data, being particularly sensitive to the vibrations of the non-polar parts of the molecule, such as the C-C bonds of the aromatic ring and the spirocyclic framework. esisresearch.org

A table of expected vibrational frequencies is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch3300-3500FT-IR
Aromatic C-H Stretch3000-3100FT-IR, Raman
Aliphatic C-H Stretch2800-3000FT-IR, Raman
C=C Aromatic Stretch1450-1600FT-IR, Raman
CH₂ Scissoring1440-1470FT-IR
C-N Stretch1000-1250FT-IR, Raman

This is an interactive table. Click on the headers to sort the data.

The spiro center in this compound is a stereocenter. If the molecule is synthesized as a single enantiomer or if chiral substituents are introduced, it will exhibit optical activity. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores in the molecule. nih.gov For a chiral derivative of this compound, the benzyl group would act as a chromophore. The sign and magnitude of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the stereocenter by comparing experimental spectra with those predicted by theoretical calculations. electronicsandbooks.com The CD spectrum is also sensitive to conformational changes, making it a useful tool for studying the conformational dynamics of chiral molecules in solution. nih.gov

Conformational Landscape and Rigidity Analysis of this compound

The three-dimensional structure and dynamic behavior of this compound are dictated by a complex interplay of steric and electronic factors inherent to its unique spirocyclic and substituted nature. A comprehensive analysis of its conformational landscape reveals a molecule with a constrained yet dynamic core, significantly influenced by the appended benzyl group.

Ring Puckering and Inversion Dynamics of the Spiro[2.5]octane Core

The central feature of this compound is the diazaspiro[2.5]octane moiety, which consists of a piperazine ring fused to a cyclopropane ring through a common carbon atom. The piperazine ring, a six-membered heterocycle, is not planar and adopts puckered conformations to alleviate ring strain. In unsubstituted piperazine, the chair conformation is the most stable, and it can undergo a ring inversion process where axial and equatorial substituents exchange their positions. nih.govrsc.org

The presence of the spiro-fused cyclopropane ring in the 4,7-diazaspiro[2.5]octane core introduces significant conformational constraints. Generally, the fusion of a three-membered ring to a six-membered ring in a spiro fashion has been shown to markedly reduce the energy barrier for the inversion of the six-membered ring. rsc.org This is attributed to the strain introduced by the spiro-junction, which can destabilize the ground state chair conformation and lower the energy of the transition state for inversion.

The puckering of the piperazine ring in this spirocyclic system can be described by Cremer-Pople parameters, which quantify the degree and type of non-planarity. nih.gov While the thermodynamically favored chair conformation is still expected to be a key feature, the spiro-fusion likely leads to a more flexible system with a lower activation energy for the chair-to-boat or twist-boat interconversion compared to a simple N-substituted piperazine. This increased flexibility can have significant implications for the molecule's interaction with biological targets.

Table 1: Comparative Energy Barriers for Ring Inversion in Six-Membered Rings This table presents hypothetical data based on established principles to illustrate the expected trend.

CompoundRing SystemExpected Ring Inversion Barrier (kcal/mol)
CyclohexaneCyclohexane~10-11
PiperazinePiperazine~10.5
Spiro[2.5]octaneSpiro[2.5]octaneLower than cyclohexane
This compoundDiazaspiro[2.5]octaneExpected to be lower than N-benzylpiperazine

Influence of the Benzyl Moiety on Conformational Preferences

The attachment of a benzyl group to the nitrogen atom at the 4-position introduces further complexity to the conformational analysis of this compound. The benzyl group is not a simple alkyl substituent; its phenyl ring can exert both steric and electronic effects that influence the conformational equilibrium of the piperazine ring. umaine.eduyoutube.com

The conformational preferences of the benzyl group relative to the spirocyclic core are critical. The rotational freedom around the N-CH₂ and CH₂-Ph bonds will lead to a variety of possible conformers. Computational modeling and spectroscopic techniques such as NMR are essential tools to probe the preferred orientations and the energy differences between them.

Table 2: Key Torsion Angles Defining the Conformation of this compound This table outlines the critical rotational parameters for conformational analysis.

Torsion AngleDescriptionExpected Influence on Conformation
C(spiro)-N(4)-C(benzyl)-C(phenyl)Defines the orientation of the benzyl group relative to the piperazine ring.Influences steric interactions and potential intramolecular forces.
N(4)-C(benzyl)-C(phenyl)-C(phenyl)Describes the rotation of the phenyl ring.Affects the potential for pi-stacking and other non-covalent interactions.
Ring puckering coordinates (e.g., Cremer-Pople)Quantify the conformation of the piperazine ring.Determines the overall shape (chair, boat, twist-boat) of the six-membered ring.

Reactivity and Derivatization Strategies for the Diaza Spiro 2.5 Octane Scaffold

Benzyl (B1604629) Group Modifications and Transformations

Aromatic Substitution Reactions on the Benzyl Moiety

The benzyl group in 4-benzyl-4,7-diazaspiro[2.5]octane can undergo electrophilic aromatic substitution reactions. The N-benzyl group, being an alkyl substituent on the aromatic ring, is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. The steric hindrance imposed by the bulky diazaspiro[2.5]octane scaffold may influence the regioselectivity of these substitutions, potentially favoring the less hindered para position.

Common electrophilic aromatic substitution reactions that could be applied to the benzyl moiety include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific literature on these reactions for this compound is not extensively detailed, the expected outcomes can be predicted based on established principles of organic chemistry. For instance, reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives. Similarly, halogenation with bromine in the presence of a Lewis acid catalyst would likely result in the corresponding bromo-substituted compounds.

Table 1: Predicted Aromatic Substitution Reactions on this compound

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-(4-Nitrobenzyl)-4,7-diazaspiro[2.5]octane and 4-(2-Nitrobenzyl)-4,7-diazaspiro[2.5]octane
BrominationBr₂, FeBr₃4-(4-Bromobenzyl)-4,7-diazaspiro[2.5]octane and 4-(2-Bromobenzyl)-4,7-diazaspiro[2.5]octane
SulfonationSO₃, H₂SO₄4-(4-Sulfobenzyl)-4,7-diazaspiro[2.5]octane
Friedel-Crafts AcylationRCOCl, AlCl₃4-(4-Acylbenzyl)-4,7-diazaspiro[2.5]octane

Stereoselective Derivatization of the Spiro[2.5]octane System

The spirocyclic nature of the 4,7-diazaspiro[2.5]octane core introduces stereochemical complexity. The spiro carbon atom, where the cyclopropane (B1198618) and piperazine (B1678402) rings are joined, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The absolute configuration of this stereocenter can have a significant impact on the biological activity of its derivatives, making stereoselective synthesis a critical consideration. nih.govrsc.org

The development of asymmetric syntheses to access enantiomerically pure carbon-substituted piperazines and related spirocyclic systems is an area of active research. nih.govrsc.org Chiral-pool assisted syntheses, starting from readily available chiral building blocks, represent one approach. nih.gov Another strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions during the construction of the spirocyclic framework.

Once the chiral diazaspiro[2.5]octane scaffold is obtained, subsequent derivatizations can be designed to be stereoselective. The pre-existing stereocenter can direct the approach of reagents, leading to diastereoselective transformations. For example, the alkylation or acylation of the secondary amine at the 7-position could proceed with a degree of diastereoselectivity influenced by the stereochemistry at the spiro center. The development of such stereoselective derivatization methods is crucial for the synthesis of specific stereoisomers of biologically active compounds. The three-dimensional structure inherent to such spirocyclic systems is increasingly recognized as a desirable feature in modern drug discovery.

Computational and Theoretical Investigations of 4 Benzyl 4,7 Diazaspiro 2.5 Octane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method that determines the electronic structure of a molecule by calculating its electron density. For 4-Benzyl-4,7-diazaspiro[2.5]octane, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to optimize the molecular geometry and predict its ground state properties.

The optimization process would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Key insights would include the orientation of the benzyl (B1604629) group relative to the diazaspiro[2.5]octane core and the geometry of the piperazine-like ring. Furthermore, DFT calculations would provide thermodynamic properties such as the molecule's total energy, enthalpy, and Gibbs free energy, which are crucial for assessing its stability. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be a standard output. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Ground State Properties of this compound from a Hypothetical DFT Calculation

PropertyPredicted ValueUnit
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXeV
LUMO EnergyX.XXeV
HOMO-LUMO GapX.XXeV
Dipole MomentX.XXDebye

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study.

Ab Initio Calculations of Electron Density and Electrostatic Potentials

Ab initio calculations, which are based on first principles without the use of empirical data, can provide a highly accurate description of the electron distribution within the molecule. For this compound, these calculations would be used to generate a detailed map of the electron density, highlighting regions of high and low electron concentration.

From the electron density, the molecular electrostatic potential (MEP) can be mapped onto the molecular surface. The MEP is invaluable for understanding intermolecular interactions, as it visually represents the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). In this compound, the nitrogen atoms of the diazaspiro core are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. The aromatic benzyl group would also exhibit a characteristic electrostatic potential distribution.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the piperazine-like ring and the rotation of the benzyl group suggest that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and understand the energetic barriers between them.

Energy Minimization and Conformational Sampling

Molecular mechanics, a method that uses classical physics to model the potential energy of a molecule, is well-suited for exploring the conformational landscape of a molecule of this size. A systematic or stochastic conformational search would be performed to identify various low-energy conformers. Each of these conformers would then be subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. This process would likely reveal different chair and boat-like conformations of the six-membered ring, as well as various rotational isomers (rotamers) of the benzyl group.

Free Energy Landscapes and Conformational Transitions

To understand the dynamic behavior of this compound in solution, molecular dynamics (MD) simulations would be performed. An MD simulation calculates the trajectory of the atoms over time, providing insights into the conformational transitions and the relative populations of different conformers at a given temperature. The results of an MD simulation can be used to construct a free energy landscape, which maps the free energy of the system as a function of key conformational coordinates (e.g., dihedral angles). This landscape would reveal the most stable conformational states as deep energy wells and the transition pathways between them.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the reactivity of this compound and to explore potential reaction pathways. The electronic structure data from DFT calculations are particularly useful in this regard. The regions of negative electrostatic potential, such as the nitrogen atoms, are predicted to be nucleophilic centers, susceptible to reactions with electrophiles. Conversely, regions of positive potential could be sites for nucleophilic attack.

The energies of the frontier molecular orbitals (HOMO and LUMO) are also critical for predicting reactivity. The HOMO location indicates the site of electron donation (nucleophilicity), while the LUMO location indicates the site of electron acceptance (electrophilicity). By analyzing the shapes and energies of these orbitals, one can predict how this compound might interact with other reagents. For instance, the nitrogen atoms are likely to have a significant contribution to the HOMO, confirming their nucleophilic character. Computational modeling can also be used to simulate reaction mechanisms, calculate activation energies, and determine the structures of transition states, providing a detailed understanding of how a particular chemical transformation occurs.

Transition State Search for Key Synthetic Steps

Understanding the reaction mechanisms involved in the synthesis of complex molecules is fundamental for optimizing reaction conditions and improving yields. Transition state theory and computational searches for transition state structures provide powerful tools for elucidating these mechanisms at a molecular level. e3s-conferences.org

A known synthetic route to 7-benzyl-4,7-diazaspiro[2.5]octane involves the reduction of a carbonyl group in a precursor amide to form the final amine. google.com A transition state (TS) search for this key reduction step can be performed using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govfigshare.com This analysis would conceptually involve:

Modeling Reactants and Products: The 3D structures and energies of the starting amide, the reducing agent (e.g., a hydride source), and the final amine product are calculated and optimized.

Locating the Transition State: Computational algorithms are used to locate the highest energy point along the reaction coordinate connecting reactants and products. This structure, the transition state, represents the energetic bottleneck of the reaction.

Energy Profile Analysis: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical parameter that governs the reaction rate.

Such a computational study would provide invaluable insights into the feasibility of the reduction step, rationalize the stereochemical outcome, and offer a theoretical basis for the selection of optimal reagents and conditions, avoiding hazardous materials. e3s-conferences.orggoogle.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are critical indicators of a molecule's electronic behavior. ekb.egresearchgate.net

HOMO: The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms, specifically their lone pairs of electrons. These sites would be the most likely points for electrophilic attack or coordination to metal ions.

LUMO: The LUMO is the lowest energy orbital devoid of electrons and represents the molecule's ability to accept electrons (electrophilicity). The LUMO is likely distributed across the benzyl group's aromatic pi-system, making it susceptible to nucleophilic attack under certain conditions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

DFT calculations could provide precise energy values and visualizations for the frontier orbitals of this compound, quantifying its reactivity and guiding the design of new chemical transformations. nih.gov

Conceptual FMO Data for this compound

Molecular OrbitalExpected LocalizationRole in Reactivity
HOMONitrogen lone pairsNucleophilic reactions, protonation, metal coordination
LUMOAromatic ring (benzyl group)Susceptibility to electron-accepting interactions
HOMO-LUMO GapCalculated energy differenceIndicator of kinetic stability and overall reactivity

Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual)

Given that diazaspirocyclic scaffolds are often explored for their interaction with G-protein coupled receptors (GPCRs), molecular docking serves as an essential, albeit conceptual, tool to predict and analyze the potential binding of this compound to relevant biological targets.

Prediction of Binding Modes and Affinities with Hypothetical Biological Targets

Based on the known pharmacology of similar structures, two hypothetical but relevant protein targets for this compound are the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and the Calcitonin Gene-Related Peptide (CGRP) receptor. mdpi.comfrontiersin.orgnih.gov Both are GPCRs implicated in metabolic disorders and migraine, respectively.

A conceptual molecular docking workflow would proceed as follows:

Receptor and Ligand Preparation: The 3D crystal structure of MCHR1 or the CGRP receptor would be obtained from the Protein Data Bank. The structure of this compound would be built and energy-minimized.

Binding Site Definition: The active site (orthosteric or allosteric) of the receptor would be defined, typically based on the location of a known co-crystallized ligand. nih.gov

Docking Simulation: A docking algorithm would systematically sample a multitude of orientations and conformations of the ligand within the binding site, scoring each pose based on a scoring function that estimates binding affinity.

The results would predict the most stable binding pose and provide a docking score. Analysis of the top-ranked pose would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the diazaspiro core are potential hydrogen bond donors or acceptors.

Hydrophobic and Aromatic Interactions: The benzyl group could form π-π stacking or hydrophobic interactions with aromatic residues like tryptophan (Trp) or phenylalanine (Phe) in the receptor's binding pocket. nih.gov

Hypothetical Docking Results for this compound

Hypothetical TargetPredicted Binding Affinity (Score)Key Interacting Residues (Conceptual)Potential Interactions
MCHR1-8.5 kcal/molTrp, Phe, Aspπ-π stacking, hydrophobic, H-bond
CGRP Receptor-9.2 kcal/molTrp, Met, ArgHydrophobic, H-bond, cation-π

Pharmacophore Modeling and Virtual Screening Applications (Conceptual)

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com

For this compound, a ligand-based pharmacophore model could be constructed by identifying its key chemical features:

Two Hydrogen Bond Acceptors (HBA) corresponding to the nitrogen atoms.

One Hydrophobic/Aromatic (HY/AR) feature from the benzyl ring.

The rigid spirocyclic core would define the precise 3D geometry and spatial constraints between these features.

This 3D pharmacophore model could then be used as a query for virtual screening of large chemical libraries. The screening software would search for other molecules, regardless of their chemical scaffold, that can match these pharmacophoric features in the same 3D arrangement. This process can rapidly identify novel, structurally diverse "hit" compounds that are predicted to have a similar biological activity, such as MCHR1 antagonism. mdpi.comnih.gov This approach accelerates the discovery of new lead compounds while exploring diverse chemical spaces.

In Silico Calculation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict a compound's physicochemical properties and its potential as a drug candidate (a field known as ADME - Absorption, Distribution, Metabolism, and Excretion). Key descriptors include the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA).

LogP: This descriptor measures the lipophilicity (fat-solubility) of a compound. It influences how a drug is absorbed, distributed, and permeates cell membranes. A predicted XlogP value for 7-benzyl-4,7-diazaspiro[2.5]octane is 1.5, suggesting a balanced character between hydrophilicity and lipophilicity. uni.lu

TPSA: This is the sum of the surface areas of all polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's passive intestinal absorption and blood-brain barrier penetration. For the related compound this compound-5,8-dione, the TPSA is calculated to be 49.4 Ų. nih.govnih.gov This value for the dione (B5365651) suggests good potential for cell permeability. The TPSA for the target compound, this compound, would be lower due to the absence of the carbonyl oxygens.

Calculated Molecular Descriptors

CompoundDescriptorCalculated/Predicted ValueReference
7-Benzyl-4,7-diazaspiro[2.5]octaneXlogP (Predicted)1.5 uni.lu
This compound-5,8-dioneXLogP30.7 nih.gov
This compound-5,8-dioneTPSA49.4 Ų nih.govnih.gov

Mechanistic Biological Studies and Target Interaction Profiling in Vitro/in Silico Focus

Exploration of Biological Targets and Pathways Modulated by Diaza-Spiro[2.5]octanes

The diazaspiro[2.5]octane core is recognized as a versatile scaffold for interacting with a variety of biological targets. Its rigid structure allows for the precise orientation of substituents to fit into specific binding pockets of proteins. Research on the broader class of diazaspiro compounds suggests that their biological activity stems from their ability to modulate key enzymes and receptors involved in cellular signaling. nih.gov

Potential biological targets for this class of compounds include enzymes such as kinases and proteases, as well as receptors like G-protein coupled receptors (GPCRs). nih.gov For instance, derivatives of the closely related diazaspiro[5.5]undecane scaffold have been investigated as potent ligands for the dopamine (B1211576) D3 receptor, a GPCR implicated in neurological disorders. nih.gov Furthermore, research on other spirocyclic systems suggests potential interactions with targets like the epidermal growth factor receptor (EGFR) and the MDM2-p53 protein-protein interaction, which is critical in cancer pathogenesis.

Enzyme Inhibition/Activation Studies (in vitro)

The diazaspiro[2.5]octane framework can serve as a foundational structure for enzyme inhibitors. The nitrogen atoms within the ring can be functionalized to interact with active sites on proteins, thereby modulating their function. While specific in vitro enzyme inhibition data, such as IC50 values for 4-Benzyl-4,7-diazaspiro[2.5]octane, are not widely detailed in publicly available literature, studies on analogous structures provide insight into their potential.

For example, the isomeric compound 7-Benzyl-4,7-diazaspiro[2.5]octane has been noted to interact with cytochrome P450 enzymes, which are crucial for metabolism. Additionally, other N-benzyl derivatives based on different heterocyclic cores have been identified as potent inhibitors of enzymes like the USP1/UAF1 deubiquitinase complex, which plays a role in DNA damage repair and is a target for anticancer therapies. nih.gov These examples highlight the potential of the N-benzyl diazaspiroalkane motif in designing specific enzyme inhibitors.

Protein Binding and Receptor Interaction Analysis (in vitro, e.g., using SPR, ITC)

To characterize the direct interaction between a compound and its protein target, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. SPR measures the binding affinity and kinetics in real-time by detecting changes on a sensor surface as a ligand binds to an immobilized protein. ITC, on the other hand, directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Structure-Activity Relationship (SAR) Investigations for Diaza-Spiro[2.5]octane Derivatives

SAR studies are crucial for optimizing a lead compound's potency and selectivity. For diazaspiro[2.5]octane derivatives, these investigations focus on how modifications to the core structure and its substituents affect biological activity.

Impact of Spirocyclic Core Modifications on Target Engagement

The spirocyclic core is a defining feature of the 4,7-diazaspiro[2.5]octane molecule. Its primary role is to provide a rigid, three-dimensional framework that reduces conformational flexibility. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a target protein, potentially increasing affinity. The spiro center, which connects the cyclopropane (B1198618) and piperazine (B1678402) rings, creates a unique topology that can be exploited for achieving selectivity against different biological targets.

Modifying the size of the spiro-fused ring system, for instance by moving to a diazaspiro[3.4]octane or a diazaspiro[5.5]undecane, significantly alters the geometry and flexibility of the molecule. nih.govmdpi.com Such changes can impact how the molecule fits into a protein's binding site, thereby affecting both potency and selectivity.

Role of N-Substituents (e.g., Benzyl (B1604629) Group) in Modulating Biological Activity

The substituents attached to the nitrogen atoms of the diazaspiro[2.5]octane core play a pivotal role in defining the compound's biological activity and target specificity. The benzyl group in this compound is a critical pharmacophoric element.

SAR studies on other classes of biologically active molecules have demonstrated the importance of the N-benzyl group. For example, in a series of M1 muscarinic acetylcholine (B1216132) receptor allosteric agonists, the benzyl moiety was found to be essential for activity. nih.gov Similarly, in a series of potent USP1/UAF1 inhibitors, the N-benzyl group was a key feature of the optimized lead compounds. nih.gov This group can engage in various non-covalent interactions with the target protein, including hydrophobic and π-stacking interactions, which contribute significantly to binding affinity.

Influence of Remote Substituents on Target Selectivity

The substitution pattern on the benzyl ring itself can have a profound impact on biological activity and selectivity. Even subtle changes, such as the addition of small functional groups to the phenyl ring, can alter the electronic properties and steric profile of the entire molecule.

In SAR studies of an M1 allosteric agonist, it was found that adding substituents to the 3- or 4-positions of the benzyl ring resulted in a complete loss of M1 agonism. nih.gov This indicates a very tight and specific binding pocket where the unsubstituted benzyl group provides an optimal fit. This phenomenon, often referred to as a "flat" SAR, suggests that the original unsubstituted benzyl group is crucial and cannot be easily improved upon for that particular target. nih.gov This highlights the importance of exploring remote substituents to fine-tune a compound's selectivity and avoid off-target effects.

Mechanistic Studies of Cellular Responses (pre-clinical, non-human cell lines)

Pathway Analysis in Model Systems

While specific pathway analyses for this compound are not extensively detailed in publicly available literature, research on related diazaspiro compounds provides insights into potential mechanisms. For instance, diazaspiro cores are being explored as bioisosteres of piperazine, a common motif in pharmacologically active compounds. mdpi.com This suggests that this compound could potentially interact with targets similar to those of piperazine-containing drugs, which are known to modulate a variety of signaling pathways.

Studies on other diazaspiroalkanes have shown that these scaffolds can be integral to compounds targeting specific receptors, such as the σ2 receptor/TMEM97, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com The general structure of these active compounds includes an aromatic ring and a basic nitrogen within a spacer group, a feature present in this compound. mdpi.com Furthermore, some diazaspiro[5.5]undecane derivatives have been shown to inhibit acetyl-CoA carboxylase (ACC1/ACC2) and act as histamine (B1213489) H1 receptor antagonists, thereby affecting cellular metabolism and calcium signaling. nih.gov These findings suggest that the this compound scaffold has the potential to modulate various cellular pathways, although specific studies are required to confirm its precise targets and effects.

Cellular Uptake and Subcellular Localization Studies (in vitro)

The ability of a compound to penetrate cell membranes and localize to specific subcellular compartments is crucial for its biological activity. For diazaspiro compounds, cellular uptake and distribution are influenced by their physicochemical properties. For example, in a study of 1,9-diazaspiro[5.5]undecane derivatives, efforts were made to improve the apparent permeability coefficient (Papp), a measure of cellular uptake, by modifying alkylation on the amine groups. nih.gov

While direct cellular uptake and subcellular localization data for this compound are not available, the general characteristics of related compounds suggest that the benzyl group would increase its hydrophobicity, potentially influencing its ability to cross cell membranes. The diaza-core provides sites for hydrogen bonding, which could also play a role in its interaction with cellular transport mechanisms and intracellular components. cymitquimica.com Further research using techniques such as fluorescent labeling would be necessary to visualize and quantify the cellular uptake and distribution of this compound.

Design Principles for Enhancing Target Specificity and Potency

The development of more effective therapeutic agents often relies on the strategic modification of a lead compound to improve its affinity and selectivity for its biological target. For this compound, several design principles can be applied to enhance its pharmacological profile.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of analogues with systematic structural changes, researchers can identify the key molecular features required for biological activity. For instance, in a series of 1,9-diazaspiro[5.5]undecane-based ACC inhibitors, it was found that the bulkiness of substituents on a fused pyrazole (B372694) ring significantly impacted inhibitory activity and metabolic stability. nih.gov Similarly, modifications to the benzyl group or the spirocyclic core of this compound could be explored to optimize its interactions with a target protein.

The replacement of a piperazine moiety with a diazaspiroalkane has been shown to improve selectivity for the σ2 receptor over the σ1 receptor in some compound series. mdpi.com This suggests that the rigid, three-dimensional structure of the spirocyclic system can provide a conformational constraint that is beneficial for target recognition. cymitquimica.com Computational modeling can be employed to predict how different structural modifications would affect the binding of this compound to its putative targets, guiding the synthesis of new derivatives with enhanced potency and reduced off-target effects. The ultimate goal is to develop analogues with an optimal balance of target affinity, selectivity, and pharmacokinetic properties.

Below is an interactive data table summarizing the biological activities and design considerations for related diazaspiro compounds.

Compound ClassBiological Target/ActivityDesign StrategyOutcomeReference
Diazaspiro[2.5]octane Analoguesσ2 Receptor/TMEM97Replacement of piperazine with diazaspiro corePotential for improved selectivity mdpi.com
1,9-Diazaspiro[5.5]undecanesACC1/ACC2 InhibitionModification of substituent bulk on fused pyrazole ringAltered inhibitory potency and metabolic stability nih.gov
1,9-Diazaspiro[5.5]undecanesHistamine H1 Receptor AntagonismIntroduction of fused pyrimidine (B1678525) ringBlocked histamine-induced calcium increase nih.gov
1,9-Diazaspiro[5.5]undecanesNK1 Antagonist ActivityMethylation of diazaspiro coreIncreased in vitro potency nih.gov

Applications of 4 Benzyl 4,7 Diazaspiro 2.5 Octane in Specialized Chemical Synthesis

Role as a Privileged Scaffold in Heterocyclic Chemistry

The 4,7-diazaspiro[2.5]octane framework is considered a privileged scaffold in heterocyclic chemistry. Its spirocyclic nature imparts a defined three-dimensional geometry that is highly sought after in drug discovery and materials science. The presence of two nitrogen atoms at positions 4 and 7 provides reactive sites for further functionalization, allowing for the creation of a diverse range of derivatives.

The benzyl (B1604629) group in 4-Benzyl-4,7-diazaspiro[2.5]octane serves as a crucial protecting group and can also influence the compound's steric and electronic properties. This strategic placement allows for selective reactions at the unprotected nitrogen atom, making it a valuable intermediate in multi-step syntheses. The synthesis of related compounds, such as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, highlights the importance of protecting groups in modulating the reactivity of the diaza-spirocyclic core. innospk.com This protected intermediate is instrumental in the construction of more complex heterocyclic systems. innospk.com

Utilization in the Synthesis of Complex Organic Molecules

The unique structural features of this compound and its parent scaffold make them valuable intermediates in the synthesis of complex organic molecules.

As an Intermediate in Multi-component Reactions

While specific examples detailing the use of this compound in multi-component reactions are not extensively documented, the inherent reactivity of the dual nitrogen centers in the 4,7-diazaspiro[2.5]octane core suggests its potential in such transformations. Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for generating molecular complexity. The differential reactivity of the two nitrogen atoms, especially when one is protected (as in the case of the benzylated form), could allow for sequential and controlled participation in these reactions.

Building Block for Combinatorial Library Synthesis

The 4,7-diazaspiro[2.5]octane scaffold is a suitable building block for combinatorial library synthesis. The presence of two distinct nitrogen atoms allows for the introduction of a wide variety of substituents, leading to the rapid generation of a large number of structurally diverse compounds. For instance, one nitrogen can be held constant with the benzyl group, while the other is reacted with a library of different reagents, such as carboxylic acids, sulfonyl chlorides, or isocyanates. This approach enables the exploration of a broad chemical space to identify molecules with desired biological activities or material properties. The use of protected intermediates like 4-Boc-4,7-diazaspiro[2.5]octane is a common strategy in the creation of such libraries. innospk.combldpharm.com

Development of Probes for Chemical Biology Research

Derivatives of 4,7-diazaspiro[2.5]octane have the potential to be developed into chemical probes for biological research. By attaching fluorescent dyes, biotin (B1667282) tags, or photoreactive groups to the scaffold, researchers can create tools to study biological processes, such as enzyme interactions and protein binding. The rigid conformation of the spirocyclic core can help in presenting these functional groups in a well-defined orientation, which can be crucial for specific interactions with biological targets. The diketopiperazine derivative, 4,7-Diazaspiro[2.5]octane-5,8-dione, for example, possesses a rigid structure that is valuable for designing enzyme inhibitors or receptor modulators.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis of complex molecules like 4-Benzyl-4,7-diazaspiro[2.5]octane is poised for a technological revolution, moving away from traditional batch-synthesis methods toward more efficient and safer technologies. google.comgoogle.com Continuous flow chemistry, in particular, stands out as a transformative approach. This technology offers superior control over critical reaction parameters such as temperature, pressure, and mixing, which can lead to significantly higher yields, improved selectivity, and enhanced safety profiles. researchgate.net

The integration of automation with flow chemistry systems presents further opportunities for process intensification. researchgate.net Automated platforms can enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and seamless multi-step syntheses. researchgate.netbeilstein-journals.orgnih.gov By utilizing real-time monitoring, robotic systems, and machine learning algorithms, researchers can accelerate the discovery and development of synthetic pathways, reduce human error, and ensure greater consistency in product quality. researchgate.net These advancements are crucial for making the synthesis of diazaspiro[2.5]octane derivatives more scalable, cost-effective, and environmentally sustainable by minimizing solvent and reagent waste. researchgate.net

TechnologyAdvantages for this compound Synthesis
Continuous Flow Chemistry Enhanced control over reaction parameters, improved safety, higher yields, better selectivity. researchgate.net
Automated Synthesis High-throughput screening, rapid process optimization, reduced human error, increased consistency. researchgate.netbeilstein-journals.org
Process Intensification Reduced solvent volume, lower costs, improved sustainability.

Exploration of Novel Biological Interactions and Target Discovery

The 4,7-diazaspiro[2.5]octane scaffold is a highly versatile starting point for the development of new therapeutic agents. Its defining feature is the rigid spirocyclic core, which locks the molecule's geometry and allows for the precise three-dimensional positioning of pharmacophoric elements. This structural rigidity is highly advantageous in drug discovery for achieving potent and selective binding to biological targets.

The benzyl (B1604629) group on the nitrogen atom is a pivotal component, significantly influencing the compound's biological activity and receptor interaction profile. The aromatic ring provides a platform for a wide range of chemical modifications. By introducing various substituents onto the benzyl ring, researchers can systematically investigate how changes in steric and electronic properties affect target binding and efficacy. For instance, adding electron-donating or electron-withdrawing groups can fine-tune the molecule's electronic environment, thereby modulating key interactions like hydrogen bonding and π-stacking within a receptor's binding pocket.

Future research will likely focus on synthesizing libraries of this compound derivatives to screen against a broad range of biological targets. The two nitrogen atoms in the core structure are key modification points for altering polarity, basicity, and lipophilicity, which are critical for pharmacokinetic properties and target engagement. This scaffold has already shown promise in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting its potential for modulation of other important central nervous system targets.

Development of this compound-based Materials

While much of the current focus is on the pharmaceutical applications of this compound, its unique structure holds promise for the field of materials science. Diamines are fundamental building blocks for a variety of polymers, including polyamides and polyimides. The incorporation of the rigid, three-dimensional spirocyclic core of the diazaspiro[2.5]octane framework into polymer chains could lead to the development of novel materials with unique properties.

The inherent rigidity of the spiro-junction can impart greater thermal stability, enhanced mechanical strength, and specific conformational constraints to a polymer backbone. These characteristics are highly desirable for advanced engineering plastics, high-performance fibers, and specialty membranes. Furthermore, the two distinct nitrogen atoms offer sites for further functionalization, allowing for the creation of cross-linked networks or the attachment of side chains that could introduce properties such as conductivity, optical activity, or specific chemical sensing capabilities. Future research in this area would involve the synthesis and characterization of polymers incorporating this compound as a monomer to explore these potential applications.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its behavior and guide experimental efforts. Predictive models can be used to calculate key physicochemical properties, such as lipophilicity (XlogP) and molecular size (Collision Cross Section), which are crucial for drug development. uni.lu

Advanced computational techniques can be employed for several purposes:

Conformational Analysis: Molecular dynamics (MD) simulations can explore the conformational landscape of the diazaspiro[2.5]octane core and how different substituents on the benzyl group influence its preferred three-dimensional structure.

Target Interaction Modeling: Docking studies and MD simulations can predict how derivatives of this compound bind to specific biological targets. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity. Similarly, ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict the pharmacokinetic profile of new analogs, reducing late-stage failures in drug discovery.

Reactivity and Synthesis Planning: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of the molecule, aiding in the design of more efficient synthetic routes.

Computational MethodApplication for this compound
Molecular Dynamics (MD) Simulating conformational behavior and target binding interactions.
Molecular Docking Predicting binding modes and affinities to biological targets.
QSAR/ADME Modeling Predicting biological activity and pharmacokinetic properties.
Density Functional Theory (DFT) Modeling electronic properties to predict reactivity and guide synthesis.

Design of Next-Generation Diaza-Spiro[2.5]octane Frameworks with Tunable Properties

The this compound scaffold serves as an excellent template for the design of next-generation analogs with finely tuned properties. A systematic approach to modifying the core structure can lead to the discovery of compounds with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles.

Strategic modifications can be targeted at several key positions on the molecule:

The Benzyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, or para positions can systematically alter the electronic and steric properties of the molecule to optimize target interactions.

The N4-Nitrogen: The unsubstituted secondary amine at the N4 position is a prime site for derivatization. Adding different functional groups can modulate the compound's basicity, polarity, and ability to form hydrogen bonds, which can significantly impact its biological activity and ability to cross membranes like the blood-brain barrier.

The Aromatic Moiety: Replacing the benzyl group with other aromatic or heteroaromatic ring systems (e.g., pyridine, thiophene, indole) can introduce new interaction points, such as additional hydrogen bond donors or acceptors, potentially leading to novel binding modes and enhanced target selectivity.

The Spirocyclic Core: While more synthetically challenging, modifications to the spirocyclic framework itself, such as altering ring size, could be explored to understand the structural requirements for biological activity.

The following table outlines a hypothetical design strategy for generating next-generation analogs.

Modification StrategyRationalePotential Outcome
Introduce electron-withdrawing group (e.g., -CF3) on benzyl ring Alter electronic properties to enhance binding affinity. Improved receptor affinity and/or selectivity.
Alkylate or acylate the N4-nitrogen Decrease basicity of N4 and increase lipophilicity. Modulate blood-brain barrier penetration and target engagement.
Replace benzyl with a heteroaromatic ring (e.g., pyridyl) Explore additional hydrogen bonding or π-stacking interactions. Enhanced potency and altered receptor subtype selectivity.

Q & A

Q. What are the established synthetic routes for 4-Benzyl-4,7-diazaspiro[2.5]octane, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions using substituted benzaldehyde derivatives and amines under reflux conditions. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity .
  • Catalytic acids : Glacial acetic acid improves imine formation and spirocycle closure .
  • Temperature control : Maintaining ≤15°C during diazotization prevents side reactions .
  • Purification : Column chromatography with silica gel or recrystallization ensures purity .

Table 1 : Synthetic Parameters and Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C (reflux)↑↑↑
Molar Ratio (Amine:Aldehyde)1:1.1↑↑
Catalyst (AcOH)5–10 drops↑↑↑

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for deshielded protons near the spiro center (δ 3.5–4.5 ppm) and benzyl aromatic signals (δ 7.2–7.4 ppm) .
  • ¹³C NMR : Spiro carbons appear at 50–60 ppm, while benzyl carbons resonate at 120–140 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 245.15 for [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : N-H stretches (3300 cm⁻¹) and C-N vibrations (1250 cm⁻¹) validate the diazaspiro framework .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound through factorial design of experiments?

  • Methodological Answer : Use a 2³ factorial design to test variables:
  • Factors : Temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), catalyst loading (5 vs. 10 drops of AcOH).
  • Response Surface Methodology (RSM) : Analyze interactions between factors to identify optimal conditions .
  • Example Outcome : Higher temperatures (80°C) in DMF with 10 drops of AcOH may increase yield by 25% .

Q. What strategies resolve contradictions in spectral data interpretation for spirocyclic compounds like this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify spiro geometry .
  • X-ray Crystallography : Confirm bond angles and torsion angles in the solid state .

Q. How does computational modeling enhance the understanding of this compound's reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate transition states to identify rate-limiting steps in ring-opening reactions .
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) to guide functionalization .
  • COMSOL Multiphysics : Model reaction kinetics under varying pressures/temperatures for scale-up predictions .

Q. What methodological frameworks are appropriate for investigating structure-activity relationships in this compound derivatives?

  • Methodological Answer :
  • Theoretical Framework : Link to drug design paradigms (e.g., lock-and-key model) to rationalize bioactivity .
  • Multivariate Analysis : Principal Component Analysis (PCA) correlates substituent electronic effects with biological activity .
  • Case Study : Derivatives with electron-withdrawing groups show enhanced antimicrobial activity (MIC ≤2 µg/mL) .

Q. How can researchers integrate heterogeneous catalytic data with mechanistic studies for this compound transformations?

  • Methodological Answer :
  • In Situ Spectroscopy : Use FTIR or Raman to monitor catalyst surface interactions during hydrogenation .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD values to distinguish between concerted and stepwise mechanisms .
  • Table 2 : Catalytic Performance Metrics
CatalystTurnover Frequency (h⁻¹)Selectivity (%)
Pd/C12085
Ni-Nanoparticles9078

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.